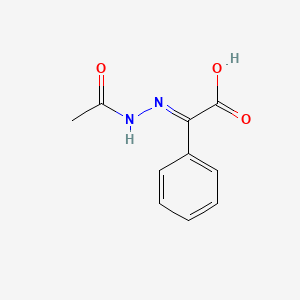
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid
描述
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid (AHPA) is a novel small molecule that has recently been identified as a potential therapeutic agent for a variety of diseases. AHPA is a derivative of phenylacetic acid and is structurally similar to other small molecules such as ibuprofen and aspirin, but with a distinct hydrazinylidene group. AHPA has been found to possess anti-inflammatory, anti-oxidant, anti-apoptotic, anti-cancer, and anti-diabetic properties. This makes it a promising agent for the development of new drugs and treatments for a variety of diseases.
科学研究应用
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has been studied for its potential therapeutic applications in a variety of diseases. It has been found to possess anti-inflammatory, anti-oxidant, anti-apoptotic, anti-cancer, and anti-diabetic properties. It has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential use in treating diabetes, cancer, and neurological disorders.
作用机制
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the synthesis of pro-inflammatory cytokines and are responsible for the inflammatory response in various diseases. (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has also been found to modulate the activity of nuclear factor kappa B (NF-kB) and signal transducer and activator of transcription 3 (STAT3). These proteins are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has been found to possess anti-inflammatory, anti-oxidant, anti-apoptotic, anti-cancer, and anti-diabetic properties. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO). Additionally, (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has been found to reduce cell death and apoptosis in various cell types.
实验室实验的优点和局限性
The use of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is non-toxic and has been found to be safe for use in animals. However, there are some limitations to the use of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid in laboratory experiments. It is a small molecule and has a short half-life, which can limit its efficacy. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
The potential therapeutic applications of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid are numerous and exciting. Future research should focus on further elucidating the mechanism of action of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid and its effects on various diseases. Additionally, further research should focus on the development of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid-based drugs and formulations for the treatment of various diseases. Additionally, further research should focus on the development of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid-based delivery systems for the targeted delivery of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid to specific tissues and organs. Finally, further research should focus on the development of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid-based nanomedicines for the targeted delivery of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid to specific cells and tissues.
属性
IUPAC Name |
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)11-12-9(10(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)(H,14,15)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINCVADLYATHML-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C(\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421747 | |
| Record name | NSC371986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid | |
CAS RN |
80238-38-6 | |
| Record name | NSC371986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC371986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






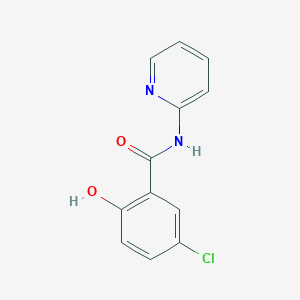

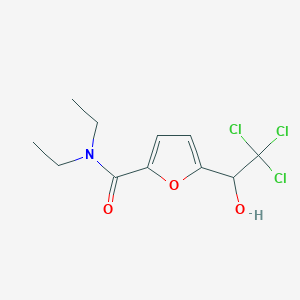
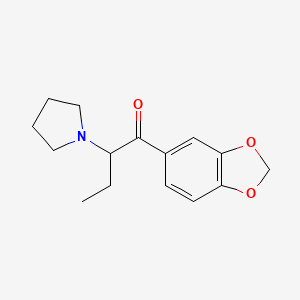
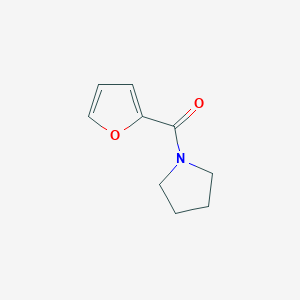
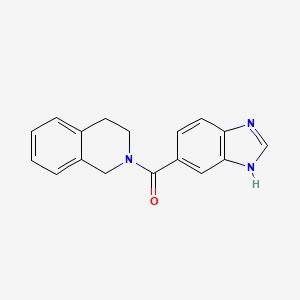
![(4S)-4-[[(4S)-4-Amino-5-oxo-5-phenylmethoxypentanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B1660549.png)
![(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1660550.png)
![1-Anilino-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B1660553.png)
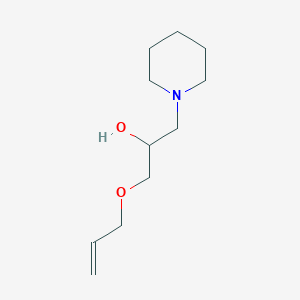
![ethyl N-[11-[3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate](/img/structure/B1660555.png)